(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol synonyms and nomenclature
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol synonyms and nomenclature
An In-Depth Technical Guide to the Synonyms and Nomenclature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a chiral amino alcohol that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its specific stereochemistry and functional groups make it a valuable intermediate for the synthesis of complex, biologically active molecules, including pharmaceuticals. This guide provides a comprehensive overview of its nomenclature, synonyms, and key identifiers, offering clarity and technical insight for professionals in the field of drug development and chemical research. The hydrochloride salt of this compound is often utilized to improve solubility for various biological applications[1].
Chemical Identity and Nomenclature
A precise understanding of a molecule's name and structure is fundamental to scientific communication and reproducibility. This section dissects the nomenclature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol to provide a foundational understanding of its chemical identity.
Systematic IUPAC Nomenclature
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol . Let's break down this name to understand the structure it represents:
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Butan-1-ol : This is the parent structure, indicating a four-carbon chain (butane) with a primary alcohol (-OH group) at position 1.
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2-amino : An amino group (-NH₂) is attached to the second carbon of the butane chain.
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3-(benzyloxy) : A benzyloxy group (-OCH₂C₆H₅) is attached to the third carbon. The term "benzyloxy" itself describes a benzyl group (C₆H₅CH₂-) linked to the parent structure via an oxygen atom. An alternative, and equally correct, IUPAC-preferred name for this substituent is phenylmethoxy . Therefore, (2R,3R)-2-amino-3-(phenylmethoxy)-1-butanol is also a valid systematic name[2].
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(2R,3R) : These are stereochemical descriptors that define the absolute configuration of the two chiral centers at carbons 2 and 3. According to the Cahn-Ingold-Prelog priority rules, both chiral centers have an 'R' configuration. This specific stereoisomer is crucial for its intended biological activity and role in asymmetric synthesis[1].
Visualizing the Structure
The following diagram illustrates the chemical structure of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, highlighting its key functional groups and chiral centers.
Caption: Chemical structure of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.
Synonyms and Identifiers
In scientific literature and commercial databases, a single compound can be referred to by various names and codes. The following table summarizes the key identifiers for (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.
| Identifier Type | Value | Source |
| Primary IUPAC Name | (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | PubChem[2] |
| Alternative IUPAC Name | (2R,3R)-2-amino-3-(phenylmethoxy)-1-butanol | Sigma-Aldrich |
| Depositor-Supplied Synonym | h-Threoninol(bzl) | PubChem[2] |
| CAS Registry Number | 438239-27-1 | PubChem[2], Sigma-Aldrich |
| CAS Registry Number (HCl salt) | 160841-03-2 | Benchchem[1], 2a biotech[3] |
| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 195.26 g/mol | PubChem[2] |
| InChI | InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m1/s1 | PubChem[2] |
| InChIKey | GFXVOWGFPSJLNW-MWLCHTKSSA-N | Sigma-Aldrich |
Significance in Research and Development
(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is more than just a chemical compound; it is a tool for innovation in drug discovery. Its value lies in its specific three-dimensional structure.
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Chiral Building Block : The defined (R,R) stereochemistry makes this molecule a crucial starting material in asymmetric synthesis. This allows for the creation of enantiomerically pure drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic counterparts[1].
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Structural Scaffold : The molecule's backbone provides a versatile scaffold for building more complex structures. The amino and hydroxyl groups offer reactive sites for further chemical modifications, while the benzyloxy group can serve as a protecting group or a lipophilic moiety to enhance membrane permeability in drug candidates[1].
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Applications in Medicinal Chemistry : This compound is a valuable synthetic intermediate for pharmaceuticals. It serves as a key component in the synthesis of novel, three-dimensional molecules that can explore new chemical spaces and interact with biological targets in highly specific ways[1].
Conclusion
A thorough understanding of the nomenclature and various synonyms of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is essential for researchers and scientists. The systematic IUPAC name, along with its CAS registry number, provides an unambiguous identifier for this important chiral building block. Its defined stereochemistry and versatile functional groups make it a cornerstone in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This guide serves as a definitive reference to ensure clarity and precision in the communication and application of this compound in a research and development setting.
References
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PubChem. (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol. [Link]
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2a biotech. (2R,3R)-2-AMINO-3-(BENZYLOXY)BUTAN-1-OL HYDROCHLORIDE. [Link]
